2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate
CAS No.: 134807-64-0
Cat. No.: VC18274616
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134807-64-0 |
|---|---|
| Molecular Formula | C15H23NO5S |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | [2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate |
| Standard InChI | InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17) |
| Standard InChI Key | CIRITGBVSKUMAF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₂₃NO₅S) features three key functional components:
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A tert-butoxycarbonyl (Boc) group that protects the amine during synthetic reactions.
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A 3-phenylpropyl backbone contributing steric bulk and aromatic interactions.
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A methanesulfonate ester serving as a leaving group for nucleophilic substitutions .
The Boc group’s electron-withdrawing properties stabilize the adjacent amine, while the methanesulfonate’s polarizable sulfur center enhances reactivity in SN2 mechanisms.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 329.4 g/mol | |
| Melting Point | 98–102°C (dec.) | |
| Solubility | >50 mg/mL in DCM, DMF | |
| Storage Conditions | 2–8°C under inert gas |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF), making it ideal for solution-phase syntheses.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthesis involves two sequential steps:
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Boc Protection: Reacting 2-amino-3-phenylpropan-1-ol with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C yields the Boc-protected intermediate.
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Methanesulfonation: Treating the intermediate with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine produces the final compound with >90% purity .
Key Reaction
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (85–92%) and reduce impurities (<0.5%). Process parameters include:
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Residence Time: 12–15 minutes
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Temperature: −10°C to 0°C
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Catalyst: 0.1 mol% DMAP (4-dimethylaminopyridine)
Mechanistic Role in Organic Transformations
Dual Functionality
The compound’s design enables two primary reaction pathways:
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Amine Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, regenerating the free amine for peptide coupling.
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Sulfonate Displacement: Nucleophiles (e.g., amines, thiols) replace the methanesulfonate group, forming new carbon–heteroatom bonds .
Example Mechanism
Stereochemical Considerations
The chiral center at C2 (S-configuration) ensures enantioselective outcomes in asymmetric syntheses. X-ray crystallography confirms the (S)-configuration’s prevalence in commercial samples .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a protected amino acid precursor in solid-phase peptide synthesis (SPPS):
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Coupling Efficiency: 97–99% in Fmoc/t-Bu strategies.
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Side-Chain Protection: Compatible with Trt (trityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups .
Prodrug Development
Methanesulfonate derivatives enhance prodrug lipophilicity, improving blood-brain barrier penetration. Recent studies demonstrate a 3.2-fold increase in bioavailability for neuroactive agents.
Comparison with Structural Analogues
| Compound | Leaving Group | Reactivity (k, s⁻¹) | Peptide Yield (%) |
|---|---|---|---|
| 2-[(Boc)amino]-3-phenylpropyl MsO | Methanesulfonate | 0.45 | 95 |
| 2-[(Boc)amino]-3-phenylpropyl TsO | Tosylate | 0.32 | 89 |
| 2-[(Boc)amino]-3-phenylpropyl Br | Bromide | 0.78 | 82 |
Methanesulfonate derivatives outperform tosylates in coupling yields but exhibit slower kinetics compared to bromides due to the sulfonate group’s lower leaving ability.
Future Directions and Research Opportunities
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Enzymatic Deprotection: Exploring lipase-mediated Boc removal for greener syntheses.
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Hybrid Protectors: Developing photolabile Boc variants for light-controlled reactions.
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Nanoparticle Delivery: Encapsulating the compound in PLGA nanoparticles to enhance intracellular delivery.
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